molecular formula C13H17BFNO3 B3161895 (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-27-7

(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B3161895
CAS No.: 874289-27-7
M. Wt: 265.09 g/mol
InChI Key: ZBBIGDLFEWYSPN-UHFFFAOYSA-N
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Description

(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a boronic acid derivative of interest in chemical biology and medicinal chemistry research. This compound is characterized by a fluorophenylboronic acid group and a cyclohexylcarbamoyl linker. A prominent and innovative application of this compound, and related boronic acids, is in the synthesis of heterobifunctional dimer compounds for targeted protein degradation . These dimers function as Proteolysis-Targeting Chimeras (PROTACs), which are a powerful therapeutic strategy for inducing the degradation of disease-causing proteins. In this context, the boronic acid functional group is critical for forming reversible covalent boronic ester bonds with diol-containing molecules . This reversibility allows the dimer to dissociate for cell penetration and re-form intracellularly to recruit E3 ubiquitin ligase to a target protein, marking it for destruction by the cell's proteasome . This research has potential implications for treating cancer, neurodegenerative diseases, and other conditions driven by specific proteinopathies. Furthermore, boronic acids are versatile synthetic intermediates in organic chemistry, often used in Suzuki-Miyaura cross-coupling reactions to form biaryl bonds, a fundamental transformation in drug discovery and material science. The structural features of this compound can be confirmed using analytical techniques such as NMR spectroscopy and FT-IR, which are standard for characterizing similar complex organic molecules . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[4-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO3/c15-12-8-9(6-7-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBIGDLFEWYSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NC2CCCCC2)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185501
Record name B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-27-7
Record name B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of boronic acids, including this compound, often employs continuous flow chemistry techniques. These methods allow for the efficient and scalable synthesis of boronic acid derivatives by optimizing reaction conditions and minimizing reaction times .

Chemical Reactions Analysis

Types of Reactions: (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents.

    Reduction: Reduction of the boronic acid group to a borane.

    Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boranes .

Mechanism of Action

The mechanism of action of (4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The compound’s boronic acid group can also participate in catalytic cycles, enhancing its reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural Analogues with Varying Carbamoyl Substituents

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid Cyclohexylcarbamoyl (4), F (2) C₁₃H₁₇BFNO₃ 265.09 874289-44-8 Research use; storage-sensitive
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid tert-Butylcarbamoyl (5), F (2) C₁₁H₁₅BFNO₃ 239.06 874289-51-7 Higher solubility than cyclohexyl analogue
(4-(Cyclopropylcarbamoyl)phenyl)boronic acid Cyclopropylcarbamoyl (4) C₁₀H₁₁BFNO₃ 231.01 860173-33-7 Simpler synthesis; lower steric hindrance
(4-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid Furan-2-ylmethylcarbamoyl (4) C₁₂H₁₃BFNO₄ 273.05 - Potential for heterocyclic interactions

Key Observations :

  • Synthetic Complexity : Cyclohexylcarbamoyl derivatives may require specialized coupling agents or protection strategies during synthesis, as seen in benzofuran-boronic acid hybrids .
Antiproliferative Effects ():
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM (leukemia cell lines).
  • Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM.
Antifungal Activity ():
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM). The cyclohexylcarbamoyl derivative’s larger substituent may hinder target binding compared to smaller, polar groups like methoxyethyl.

Key Observations :

  • Solubility Challenges : Compounds like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (compound 2) precipitate in culture media, limiting in vitro assays. The cyclohexylcarbamoyl derivative’s solubility profile remains unstudied but warrants investigation .

Key Observations :

  • Safety : The cyclohexylcarbamoyl derivative’s hazards align with typical boronic acids, but substituents like cyclohexyl may exacerbate irritant effects due to increased lipophilicity .

Biological Activity

(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological applications, particularly in drug discovery and enzyme inhibition. This article explores the compound's biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylcarbamoyl group and a fluorine atom. This unique structure imparts specific steric and electronic properties that enhance its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with nucleophiles. The boronic acid moiety can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of boronate esters. This property allows the compound to act as an enzyme inhibitor by binding to the active sites of specific enzymes.

Key Interactions

  • Enzyme Inhibition : The compound can inhibit enzymes by forming stable complexes with their active sites.
  • Protein-Ligand Interactions : It serves as a probe for studying protein interactions due to its ability to form reversible bonds with target proteins.

1. Enzyme Inhibition Studies

This compound has been utilized in various studies aimed at understanding enzyme mechanisms and developing inhibitors. For instance, it has been shown to effectively inhibit serine proteases by binding to their active sites.

2. Drug Development

The compound's unique properties make it a candidate for designing novel therapeutic agents. Its ability to form stable complexes with biological targets is particularly useful in developing drugs that require precise targeting mechanisms.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a specific serine protease, showcasing its potential as an enzyme inhibitor in therapeutic applications.
  • Drug Discovery Research : Researchers have explored the use of this compound in designing new drugs targeting cancer cells, leveraging its ability to interfere with cellular signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a comparison table highlighting key differences:

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexylcarbamoyl group, fluorine atomEnzyme inhibitor, potential drug candidate
Phenylboronic AcidLacks cyclohexylcarbamoyl and fluorineLess effective as an enzyme inhibitor
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acidDifferent substitution patternSimilar applications but different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Reactant of Route 2
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(4-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

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